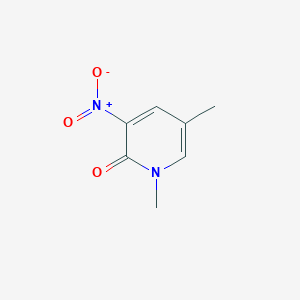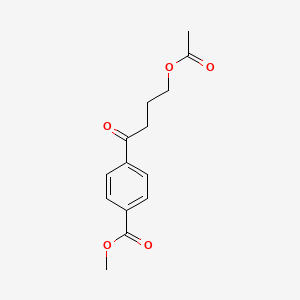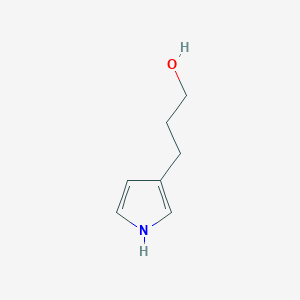
1,5-Dimethyl-3-nitropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,5-Dimethyl-3-nitropyridin-2-one is a heterocyclic organic compound that belongs to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-3-nitropyridin-2-one typically involves nitration of a suitable pyridine precursor. One possible route is the nitration of 1,5-dimethylpyridin-2(1H)-one using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
1,5-Dimethyl-3-nitropyridin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form different products.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,5-dimethyl-3-aminopyridin-2(1H)-one.
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized pyridine derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development due to its unique chemical structure.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 1,5-Dimethyl-3-nitropyridin-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
1,5-dimethyl-3-aminopyridin-2(1H)-one: Similar structure but with an amino group instead of a nitro group.
1,5-dimethyl-3-chloropyridin-2(1H)-one: Contains a chlorine atom instead of a nitro group.
1,5-dimethyl-3-hydroxypyridin-2(1H)-one: Contains a hydroxyl group instead of a nitro group.
特性
分子式 |
C7H8N2O3 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
1,5-dimethyl-3-nitropyridin-2-one |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(11)12)7(10)8(2)4-5/h3-4H,1-2H3 |
InChIキー |
WJSQXLBMGQUQPA-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C(=O)C(=C1)[N+](=O)[O-])C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Furo[3,4-d]pyridazine-5,7-dione](/img/structure/B8655388.png)




![4-[(2-Oxo-2-phenylethyl)thio]benzoic acid](/img/structure/B8655433.png)



![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4,4-dimethyl-](/img/structure/B8655465.png)

